molecular formula C11H8ClNO4S2 B1206523 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 496051-23-1

3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B1206523
CAS No.: 496051-23-1
M. Wt: 317.8 g/mol
InChI Key: YRWKEEDITQJPCZ-UHFFFAOYSA-N
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Description

3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid is an organic compound belonging to the class of sulfanilides. It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfonyl group attached to a 4-chloroaniline moiety.

Scientific Research Applications

3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against beta-lactamase enzymes in bacteria.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid” is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a carboxylic acid chloride and a Lewis acid catalyst.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Coupling with 4-Chloroaniline: The final step involves coupling the sulfonylated thiophene derivative with 4-chloroaniline under suitable conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromoanilino)sulfonyl]thiophene-2-carboxylic acid
  • 3-[(4-Fluoroanilino)sulfonyl]thiophene-2-carboxylic acid
  • 3-[(4-Methoxyanilino)sulfonyl]thiophene-2-carboxylic acid

Uniqueness

3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and reach intracellular targets. Additionally, the chloro group can participate in specific interactions with enzymes and receptors, contributing to the compound’s unique biological activity.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWKEEDITQJPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332234
Record name 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496051-23-1
Record name 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPG9JNK4RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid interact with AmpC β-lactamase and what are the downstream effects?

A1: This compound acts as a competitive, noncovalent inhibitor of AmpC β-lactamase. [] It binds to the enzyme's active site, directly competing with β-lactam antibiotics for binding. [] This interaction prevents the enzyme from hydrolyzing the β-lactam ring of these antibiotics, thus restoring their efficacy against bacteria expressing AmpC β-lactamase. [] X-ray crystallography studies revealed that the inhibitor forms interactions with key active site residues, mimicking the binding mode predicted by prior docking studies. []

Q2: How does modifying the structure of 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid impact its ability to inhibit AmpC β-lactamase?

A2: Researchers synthesized a series of sulfonylthiophene carboxylic acid derivatives to investigate structure-activity relationships. [] By analyzing the inhibitory activity of these modified compounds, they aimed to identify structural features crucial for potent AmpC inhibition. [] Co-crystallization of several inhibitors with AmpC, followed by X-ray crystallography, provided insights into the structural basis for observed changes in binding affinity. [] These findings can guide further optimization of this novel class of non-β-lactam inhibitors.

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